molecular formula C13H16N2O5S B1582070 4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid CAS No. 3169-21-9

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid

Cat. No.: B1582070
CAS No.: 3169-21-9
M. Wt: 312.34 g/mol
InChI Key: BMSZNBNGDJDEOC-UHFFFAOYSA-N
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Description

FTIR Analysis

Key vibrational modes (cm⁻¹) and assignments:

Peak (cm⁻¹) Assignment
3,420 N–H stretching (amine)
1,610 C=C aromatic stretching
1,250 C–O–C asymmetric (methoxy)
1,050 S=O stretching (sulfate)

Data from confirms functional groups and sulfate coordination.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
7.18 Doublet Aromatic H (para to NH₂)
6.89 Doublet Aromatic H (meta to OCH₃)
3.72 Singlet OCH₃ protons

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
154.2 C–O (methoxy)
135.1 Aromatic C–N
114.6 Aromatic C–H

Data aligns with structural predictions .

UV-Vis Spectroscopy

In aqueous solution, the compound exhibits λₘₐₓ at 556 nm due to charge-transfer transitions between the amine and sulfate groups. Molar absorptivity (ε) is 4.8 × 10³ L·mol⁻¹·cm⁻¹ .

X-ray Diffraction Studies and Crystal Packing Behavior

SCXRD reveals a layered crystal structure stabilized by:

  • N–H···O hydrogen bonds between amine groups and sulfate ions (2.89 Å).
  • π-π stacking of aromatic rings (3.45 Å interplanar distance).
  • C–H···O interactions involving methoxy groups (3.12 Å) .

The sulfate ion acts as a bridge, connecting adjacent cationic dye moieties into a 3D network. Thermal ellipsoid models show anisotropic displacement, indicating dynamic disorder in the methoxy group .

Packing Diagram Analysis:

  • Herringbone arrangement of aromatic cores.
  • Hydrogen-bonded chains along the b -axis.
  • Sulfate ions occupy interstitial channels, enhancing lattice stability .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZNBNGDJDEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073316
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
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Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6254-98-4, 3169-21-9
Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1)
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Record name Azosalt A
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Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
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Preparation Methods

Synthesis of N-(4-methoxyphenyl)benzene-1,4-diamine Intermediate

The key intermediate, N-(4-methoxyphenyl)benzene-1,4-diamine, can be prepared by catalytic hydrogenation of a nitro-substituted precursor or via reductive amination routes:

  • Catalytic Hydrogenation Route:
    A nitro-substituted aromatic compound such as 4-nitro-2-(methoxymethyl)chlorobenzene is subjected to catalytic hydrogenation in the presence of palladium or platinum catalysts under controlled hydrogen pressure (2–3 bar) and temperature (20–78°C, typically around 60–78°C). Solvents such as ethyl acetate, toluene, or methanol are commonly used. This reduces the nitro group to the corresponding amine, yielding the desired diamine intermediate.

  • Reductive Amination Route:
    Another approach involves condensation of 4-methoxyacetophenone with an amine (e.g., (S)-(-)-α-methylbenzylamine) under acidic conditions (p-toluenesulfonic acid) in toluene with azeotropic removal of water. The resulting imine is then reduced catalytically (e.g., Pd/C under hydrogen atmosphere) to form the amine intermediate.

Conversion to Sulfuric Acid Salt

Once the free base diamine is obtained, it is converted into the sulfuric acid salt by:

  • Dissolving the diamine in an appropriate solvent such as isopropanol or ethyl acetate.
  • Adding sulfuric acid (H2SO4) at controlled concentrations to achieve a pH typically between 1 and 4, facilitating salt formation.
  • Cooling the reaction mixture to precipitate the sulfate salt, which is isolated by filtration and drying.

Representative Reaction Scheme Summary

Step Reaction Description Conditions/Notes
1 Nitration of 2-chlorobenzyl chloride Concentrated H2SO4, fuming HNO3, temperature < 0°C
2 Methoxymethylation of nitro intermediate Acidic conditions with H2SO4, pH 0.5–5, typically 1–4
3 Catalytic hydrogenation of nitro to amine Pd/C or Pt catalyst, H2 pressure 2–3 bar, 20–78°C
4 Salt formation with sulfuric acid Controlled acid addition, pH 1–4, precipitation on cooling

Experimental Data from Literature

Parameter Details
Catalyst Pd/C (10%)
Hydrogen Pressure 2–3 bar
Temperature 60–78°C
Solvent Ethyl acetate, toluene, methanol
Acid for Salt Formation Sulfuric acid (H2SO4), concentration adjusted to pH 1–4
Reaction Time (Hydrogenation) 30 min to 4 hours
Yield of Diamine Intermediate High, typically >85% after purification
Optical Purity (if chiral) Not applicable for this compound but methods exist for chiral analogs

Research Findings and Notes

  • The hydrogenation step is exothermic and requires careful temperature control to avoid side reactions or catalyst poisoning.
  • Sulfuric acid is preferred for salt formation due to its ability to form stable sulfate salts with aromatic diamines, enhancing compound stability and crystallinity.
  • Alternative acids such as hydrochloric, phosphoric, or acetic acids can be used but may yield different salt forms with varying solubility and stability profiles.
  • The synthetic route involving reductive amination of 4-methoxyacetophenone provides a scalable and efficient method for preparing the key intermediate, though it requires careful control of reaction conditions and catalyst handling.
  • The purity and yield of the final sulfate salt are influenced by the pH during salt formation and the solvent system used for crystallization.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Catalytic Hydrogenation Nitro intermediate → diamine High yield, straightforward Requires catalyst and H2 handling
Reductive Amination Ketone + amine → imine → reduced amine Good optical purity possible Multi-step, sensitive conditions
Salt Formation Diamine + H2SO4 → sulfate salt Stable, crystalline product Requires pH and solvent control

Chemical Reactions Analysis

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrochloric acid, DMF, and acetal . Major products formed from these reactions include N2-aryl-4-methoxybenzene-1,2-diamines and 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in medical research for its potential therapeutic properties, in environmental research for its role in pollution control, and in industrial research for its use in manufacturing processes. Additionally, it is used in the synthesis of various benzimidazole derivatives, which are important for applications in optoelectronic materials .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The methoxy group in the target compound is electron-donating, enhancing the aromatic ring's electron density and reducing the nucleophilicity of the amine compared to the -NH₂ derivative . In contrast, the nitro (-NO₂) group in the dinitrophenyl derivative is strongly electron-withdrawing, decreasing basicity and reactivity .

Acid-Base Interactions: Diamines with secondary amino groups (e.g., propane-1,3-diamine) form more stable complexes with sulfuric acid due to stronger hydrogen bonding . The primary amine in the target compound may exhibit weaker stabilization than secondary amines but stronger interactions than nitro-substituted analogs.

Applications: Methoxy Derivative: Used in covalent organic frameworks (COFs) for monomer exchange due to moderate nucleophilicity and as a ligand in coordination polymers . Amino Derivative: Preferred in polyamide synthesis (e.g., Kevlar) due to its bifunctional reactivity . Nitro Derivative: Primarily employed in disperse dyes for textiles .

Physicochemical Properties

  • Solubility: The sulfate salt of the methoxy derivative is water-soluble after neutralization , whereas the amino derivative’s solubility depends on protonation state. Nitro derivatives are typically less polar and more soluble in organic solvents .
  • Thermal Stability : The methoxy derivative’s high melting point (300°C) suggests robustness in high-temperature applications, such as catalysis or material synthesis .

Biological Activity

4-N-(4-methoxyphenyl)benzene-1,4-diamine; sulfuric acid, commonly referred to as Variamine Blue B Sulfate, is an aromatic amine derivative with significant implications in dye chemistry and potential biological applications. Its molecular formula is C13H16N2O5S, and it has a molecular weight of approximately 312.34 g/mol. This compound's unique structure, featuring a methoxy group and amine functionalities, contributes to its diverse biological activities.

The compound is characterized by its solubility in various solvents due to the presence of both polar (amine and sulfate groups) and non-polar (aromatic rings) characteristics. This dual nature enhances its utility in synthetic organic chemistry and biological applications.

1. Cell Staining Applications

Preliminary research indicates that 4-N-(4-methoxyphenyl)benzene-1,4-diamine; sulfuric acid may have potential in cell staining techniques. The compound's ability to interact with biological tissues could facilitate the visualization of cellular structures in histological studies.

2. Inhibition of Protein–Protein Interactions (PPIs)

Recent studies have highlighted the role of similar compounds in inhibiting protein-protein interactions, particularly involving signal transducer and activator of transcription 3 (STAT3). While specific data on 4-N-(4-methoxyphenyl)benzene-1,4-diamine; sulfuric acid is limited, its structural analogs have demonstrated significant inhibitory activity against STAT3 with IC50 values around 15.8 µM . This suggests a potential pathway for further investigation into the compound's biological effects.

3. Reactivity with Biological Molecules

The compound's reactivity profile includes interactions with various biological molecules, which could lead to applications in drug development. Its amine and sulfate groups may facilitate binding to proteins or nucleic acids, potentially influencing cellular processes.

Comparative Analysis

To understand the uniqueness of this compound, we can compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(p-Methoxyphenyl)-p-phenylenediamine sulfateC26H30N4O6SContains multiple aromatic rings
1,4-BenzenediamineC6H8N2Simpler structure without methoxy substitution
3-Amino-4-methoxybenzenesulfonamideC7H10N2O3SContains sulfonamide functional group

The unique feature of 4-N-(4-methoxyphenyl)benzene-1,4-diamine; sulfuric acid lies in its specific substitution pattern and the presence of both amine and sulfate functional groups, which influence its reactivity compared to other similar compounds.

Case Studies

While specific case studies focusing solely on 4-N-(4-methoxyphenyl)benzene-1,4-diamine; sulfuric acid are scarce, related research on similar compounds provides insights into its potential applications:

  • Case Study on STAT3 Inhibitors : A study investigated various benzothiadiazole derivatives as STAT3 inhibitors. The findings indicated that structural modifications significantly influenced their inhibitory activities against STAT3 . This suggests that similar modifications could be explored for 4-N-(4-methoxyphenyl)benzene-1,4-diamine; sulfuric acid to enhance its biological activity.

Q & A

Q. What are the recommended methods for synthesizing 4-N-(4-methoxyphenyl)benzene-1,4-diamine and its sulfuric acid complex?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Step 1 : React 4-methoxyaniline with 1,4-dibromobenzene under reflux in a polar aprotic solvent (e.g., DMF) with a palladium catalyst for Buchwald-Hartwig amination .

Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent).

Step 3 : Form the sulfuric acid complex by dissolving the diamine in concentrated sulfuric acid under controlled temperature (0–5°C) to avoid over-sulfonation.
Characterization should include NMR (to confirm substitution patterns) and X-ray crystallography (to validate hydrogen-bonding interactions in the complex) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential sulfuric acid fumes.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide the compound’s Safety Data Sheet (SDS) to medical personnel .

Q. What analytical techniques are critical for characterizing the compound’s purity and structure?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with a methanol/water mobile phase.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for protonated ions).
  • FT-IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, S=O stretches at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, calculate activation energies for sulfonation steps to identify optimal temperatures .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives. Tools like ICReDD’s reaction path search methods integrate experimental and computational data for rapid optimization .

Q. What strategies resolve contradictions in reported reaction yields for sulfonation of aromatic diamines?

  • Methodological Answer :
  • Factorial Design of Experiments (DoE) : Systematically vary factors (e.g., acid concentration, reaction time) to identify interactions affecting yield. For example, a 2³ factorial design can isolate the impact of temperature vs. stoichiometry .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can hydrogen-bonding interactions in the sulfuric acid complex be exploited for material science applications?

  • Methodological Answer :
  • Crystallography-Driven Design : Analyze X-ray structures (e.g., intermolecular N–H⋯O and O–H⋯O bonds) to engineer supramolecular architectures. For instance, layered structures may exhibit proton conductivity for fuel cell membranes .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of hydrogen-bonded networks under varying humidity .

Q. What advanced separation techniques improve purification of this compound from by-products?

  • Methodological Answer :
  • Membrane Technology : Use nanofiltration membranes with tailored pore sizes to separate the diamine from smaller impurities (e.g., unreacted aniline derivatives) .
  • Countercurrent Chromatography (CCC) : Leverage liquid-liquid partitioning for high-resolution separation without solid-phase degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid
Reactant of Route 2
Reactant of Route 2
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.